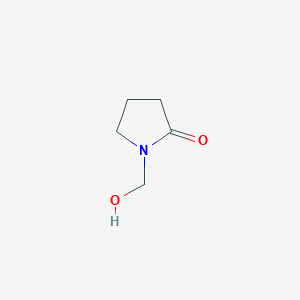

1-(Hydroxymethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEXUIKBGBSHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065887 | |

| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-71-8 | |

| Record name | N-(Hydroxymethyl)-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15438-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylolpyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLOLPYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7MB95ZPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Hydroxymethyl)pyrrolidin-2-one (CAS: 15438-71-8): A Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern drug discovery and development, the strategic selection of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. 1-(Hydroxymethyl)pyrrolidin-2-one, also known as N-(Hydroxymethyl)-2-pyrrolidone, emerges as a compound of significant interest. Its unique structural features, combining a lactam ring with a reactive hydroxymethyl group, position it as a valuable precursor for a range of pharmacologically active molecules, particularly in the realm of nootropic agents and other neuroactive compounds. This technical guide provides a comprehensive overview of 1-(Hydroxymethyl)pyrrolidin-2-one, from its synthesis and chemical properties to its applications as a pivotal component in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical characteristics of 1-(Hydroxymethyl)pyrrolidin-2-one is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 15438-71-8 | N/A |

| Molecular Formula | C₅H₉NO₂ | N/A |

| Molecular Weight | 115.13 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Melting Point | 77-79.5 °C | N/A |

| Boiling Point | 185-188 °C at 4 mmHg | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one: A Practical Approach

The most direct and industrially scalable synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one involves the N-hydroxymethylation of 2-pyrrolidinone using formaldehyde or its equivalents, such as paraformaldehyde. This reaction is typically carried out under basic conditions.

Reaction Principle

The reaction proceeds via a nucleophilic addition of the deprotonated nitrogen of the 2-pyrrolidinone lactam to the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated to yield the final product. The use of a base is crucial to generate the more nucleophilic lactam anion.

Figure 1: Conceptual workflow for the synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one.

Detailed Experimental Protocol

Materials:

-

2-Pyrrolidinone

-

Paraformaldehyde

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Toluene or a suitable polar aprotic solvent)

-

Water

Procedure:

-

To a stirred suspension of 2-pyrrolidinone and a catalytic amount of potassium carbonate in a suitable solvent, add paraformaldehyde portion-wise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 1-(Hydroxymethyl)pyrrolidin-2-one as a white crystalline solid.

Spectroscopic Characterization

Unequivocal identification of 1-(Hydroxymethyl)pyrrolidin-2-one is achieved through a combination of spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of N-(hydroxymethyl)-2-pyrrolidone shows a molecular ion peak ([M]⁺) at m/z 115, consistent with its molecular weight. Key fragment ions can be observed at m/z 85, resulting from the loss of the hydroxymethyl group (-CH₂OH), and at m/z 56.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibration of the hydroxyl group |

| ~2950-2850 | C-H stretching vibrations of the alkyl groups |

| ~1680 | C=O stretching vibration of the lactam carbonyl group |

| ~1050 | C-O stretching vibration of the primary alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR (in CDCl₃, δ in ppm):

-

~5.0-5.5 (t, 1H): -OH proton, coupling with the adjacent CH₂ group.

-

~4.8 (d, 2H): -N-CH₂-OH protons.

-

~3.4 (t, 2H): -N-CH₂-CH₂- protons adjacent to the nitrogen.

-

~2.4 (t, 2H): -CH₂-C=O protons adjacent to the carbonyl group.

-

~2.0 (m, 2H): -CH₂-CH₂-CH₂- protons.

Expected ¹³C NMR (in CDCl₃, δ in ppm):

-

~175: C=O (lactam carbonyl).

-

~70: -N-CH₂-OH.

-

~45: -N-CH₂-CH₂-.

-

~30: -CH₂-C=O.

-

~18: -CH₂-CH₂-CH₂-.

Reactivity and Synthetic Applications

The synthetic utility of 1-(Hydroxymethyl)pyrrolidin-2-one stems from the reactivity of its N-hydroxymethyl group, which can act as a precursor to a highly reactive N-acyliminium ion.

Formation and Reactivity of N-Acyliminium Ions

In the presence of a Lewis acid or a protic acid, 1-(Hydroxymethyl)pyrrolidin-2-one can eliminate a molecule of water to form a transient N-acyliminium ion. This electrophilic species is susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen atom.

Figure 2: Generation of an N-acyliminium ion and subsequent reaction with a nucleophile.

Application in the Synthesis of Nootropic Drugs

The pyrrolidin-2-one scaffold is a core structural feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects. While direct synthesis of piracetam from 1-(hydroxymethyl)pyrrolidin-2-one is not the most common route, this intermediate is a valuable precursor for creating analogs and derivatives of piracetam. For instance, the N-acyliminium ion derived from 1-(hydroxymethyl)pyrrolidin-2-one can be reacted with various nucleophiles to introduce different side chains, allowing for the exploration of structure-activity relationships in the development of new nootropic agents. The pyrrolidin-2-one ring is a key pharmacophore in drugs like piracetam and its derivatives, which are used to treat cognitive disorders.[1][2]

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Health Hazards: May cause skin and eye irritation. Inhalation of dust or vapors may cause respiratory tract irritation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Conclusion

1-(Hydroxymethyl)pyrrolidin-2-one is a versatile and valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds containing the pyrrolidin-2-one moiety. Its straightforward synthesis and its ability to generate reactive N-acyliminium ions make it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of the properties, synthesis, and reactivity of this intermediate opens up new avenues for the design and synthesis of novel therapeutic agents.

References

- Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. [Link]

- Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

- Ivanova, A. S., Tsvetkov, V. B., Ilovaisky, A. I., Zotova, M. A., Kochetkov, K. A., & Nifantiev, N. E. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

- BASF. (2007). Process for preparing N-methyl-2-pyrrolidone (NMP).

- UIV CHEM. (2023, July 28). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). [Link]

- Ivanova, A. S., Tsvetkov, V. B., Ilovaisky, A. I., Zotova, M. A., Kochetkov, K. A., & Nifantiev, N. E. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

- Asghari, S., Ramezani, A. M., & Ramezani, S. (2014). 1-[(2-Hydroxyphenyl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o899. [Link]

- ResearchGate. (n.d.). FTIR spectrum for compound 1. Retrieved from [Link]

- Park, J. H., Lee, J. W., & Kim, D. J. (2016). An efficient process of preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine for production in ton scale.

- Jeyachandran, V., Kumar, M., & Manikandan, D. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 68-73. [Link]

- da Silva, W. R., de Oliveira, A. C. A. X., da Silva, A. C., de Souza, M. C. B. V., & de Almeida, M. V. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 658285. [Link]

- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

- Iaroshenko, V. O., Ostrovskyi, D., & Villinger, A. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6489. [Link]

- DrugsandDossiers. (n.d.). Alkylating agents. Retrieved from [Link]

- Iannitelli, A., Amore, A., & Cirilli, R. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(11), 1330. [Link]

- Oncohema Key. (2016, May 27). Alkylating Agents. [Link]

- da Silva, A. G., de Andrade, J. B., & da Silva, J. A. F. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable and Widely Studied Natural Diterpene. Preprints.org. [Link]

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

- Nandiyanto, A. B. D., Ragadhita, R., & Fiandini, M. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

- Katritzky, A. R., Mehta, S., He, H. Y., & Cui, X. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4364–4369. [Link]

- Marshall University. (n.d.). Analysis of Polymer Standards by Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance and Pyr. [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

- Kim, D., Kim, D. W., & Niwayama, S. (2024). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

- Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(14), 1878. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]

- Jordi Labs. (n.d.). FTIR for Lot QC of Polymers Case Study. [Link]

- PENTA. (2025, April 7). N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. [Link]

Sources

"1-(Hydroxymethyl)pyrrolidin-2-one" IUPAC name and synonyms

This guide provides an in-depth technical analysis of 1-(Hydroxymethyl)pyrrolidin-2-one , a specialized hemiaminal distinct from its ubiquitous analog, N-Methyl-2-pyrrolidone (NMP).

Chemical Class: N-Methylol Amide / Hemiaminal Primary Utility: Formaldehyde Donor, Cross-linking Agent, Intermediate CAS Registry Number: 15438-71-8[1][2]

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (often referred to as N-Methylolpyrrolidone ) is a reactive intermediate formed by the condensation of 2-pyrrolidone with formaldehyde. Unlike the stable solvent NMP (N-Methyl-2-pyrrolidone), this compound exists in a dynamic equilibrium with its precursors.

For researchers in drug development and materials science, this molecule presents a unique duality:

-

Utility: It acts as a "masked" formaldehyde source, capable of cross-linking proteins or cellulose under specific thermal or acidic conditions.[3]

-

Instability: It is a hemiaminal, meaning it is susceptible to hydrolysis.[3] Its presence in a formulation often implies a thermodynamic equilibrium with free formaldehyde.

Critical Distinction:

| Feature | 1-(Hydroxymethyl)pyrrolidin-2-one | N-Methyl-2-pyrrolidone (NMP) |

|---|---|---|

| Structure | N–CH₂–OH (Hemiaminal) | N–CH₃ (Tertiary Amide) |

| Reactivity | High (Formaldehyde donor) | Low (Stable solvent) |

| CAS | 15438-71-8 | 872-50-4 |

| Function | Cross-linker, Biocide, Prodrug moiety | Solvent, Excipient |[4][5]

Chemical Identity & Nomenclature

-

IUPAC Name: 1-(Hydroxymethyl)pyrrolidin-2-one

-

Common Synonyms:

-

Molecular Formula: C₅H₉NO₂

-

Molecular Weight: 115.13 g/mol [1]

-

InChI Key: RYPLLTNPDOUWNQ-UHFFFAOYSA-N

Synthesis & Reaction Mechanics

The synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one is a reversible nucleophilic addition. The nitrogen of the lactam ring attacks the carbonyl carbon of formaldehyde. This reaction is generally catalyzed by base (to deprotonate the amide) or acid (to activate the formaldehyde).

The Hemiaminal Equilibrium

The defining characteristic of this molecule is its reversibility. In aqueous solution, it exists in equilibrium with 2-pyrrolidone and formaldehyde.

Figure 1: The synthesis and hydrolysis equilibrium. Note that dilution or heating shifts the equilibrium to the left (red dashed lines), releasing free formaldehyde.

Thermodynamic Considerations

-

Isolation Difficulty: Because the reaction is reversible, removing the solvent (water) can sometimes drive the reaction back to the starting materials if not carefully controlled.

-

Storage: The compound is most stable in a solid crystalline state or in anhydrous aprotic solvents. In water, it will establish a pH-dependent equilibrium concentration of free formaldehyde.

Applications in R&D

A. Drug Development: Prodrug Moieties

In medicinal chemistry, the N-hydroxymethyl functionality is used to modify the solubility or metabolic profile of an amide-containing drug.

-

Mechanism: The N-CH₂-OH group increases water solubility compared to the parent amide. Upon administration, physiological pH and enzymatic action hydrolyze the hemiaminal, releasing the active parent drug and formaldehyde (which is rapidly metabolized to formate).

-

Taurolidine Analogy: While not identical, the antimicrobial drug Taurolidine functions on this exact principle. It hydrolyzes to form N-methylol species (like N-hydroxymethyl-taurultam), which then release active formaldehyde locally to kill bacteria.

B. Textile & Materials Science

-

Cross-linking: The hydroxyl group on the N-methylol moiety is a "leaving group" in the presence of a catalyst (often Lewis acids like Magnesium Chloride). It reacts with nucleophiles (like hydroxyl groups on cellulose or amino groups on proteins) to form stable ether or methylene bridges.

-

Reaction:R-N-CH₂-OH + HO-Cellulose → R-N-CH₂-O-Cellulose + H₂O

-

-

Durable Press Finishes: Historically used to impart wrinkle resistance to cotton fabrics.

Experimental Protocols

Protocol A: Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

Objective: To synthesize the target compound from 2-pyrrolidone and paraformaldehyde.

Reagents:

-

2-Pyrrolidone (1.0 eq)

-

Paraformaldehyde (1.05 eq)

-

Catalyst: Sodium Hydroxide (0.01 eq) or Potassium Carbonate

-

Solvent: None (Neat reaction) or Toluene (for azeotropic removal of water if driving to ether derivatives)

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Mixing: Charge the flask with 2-pyrrolidone and solid paraformaldehyde.

-

Catalysis: Add the alkaline catalyst (NaOH). The reaction is exothermic; paraformaldehyde depolymerizes to formaldehyde in situ.

-

Heating: Heat the mixture gently to 50–60°C . Do not exceed 80°C to avoid decomposition or color formation. Stir for 2–4 hours until the solution becomes clear (indicating consumption of paraformaldehyde).

-

Workup:

-

Cool to room temperature. The product may crystallize upon standing or cooling to 4°C.

-

If a solid forms: Recrystallize from an anhydrous solvent (e.g., Acetone/Ether).[3]

-

Note: Do not attempt aqueous extraction, as the product is highly water-soluble and will hydrolyze.

-

Protocol B: Quantification via 1H-NMR

HPLC analysis is difficult due to on-column hydrolysis. NMR is the gold standard for validation.

-

Solvent: DMSO-d6 (Avoid D₂O, as it promotes hydrolysis and exchange of the hydroxyl proton).

-

Key Signals:

-

N-CH₂-O: Look for a doublet (or singlet if exchange is fast) around 4.6 – 4.8 ppm . This is the diagnostic peak distinct from the N-CH₂ ring protons of 2-pyrrolidone (approx. 3.2 ppm).

-

-OH: A broad singlet (variable position, typically 5.0–6.0 ppm).

-

Safety & Toxicology

Hazard: Formaldehyde Releaser.[3]

-

GHS Classification: Skin Sensitizer (Category 1), Carcinogenicity (Category 1B - due to formaldehyde release).

-

Handling: All operations must be performed in a chemical fume hood.

-

Decomposition: Upon heating above 100°C, it decomposes back to 2-pyrrolidone and gaseous formaldehyde.

Figure 2: Thermal and chemical decomposition pathway showing the release of toxic formaldehyde gas.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84911, 2-Pyrrolidinone, 1-(hydroxymethyl)-. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(hydroxymethyl)-2-pyrrolidone. Retrieved from [Link]

- Vail, S. L., & Beck, K. R. (1987).Influence of reagent residues and catalysts on formaldehyde release from N-methylolpyrrolidone-treated cotton. Journal of Applied Polymer Science.

-

Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. (Cited for contrast: establishes properties of the stable analog NMP). Retrieved from [Link]

Sources

- 1. 2-Pyrrolidinone, 1-(hydroxymethyl)- | C5H9NO2 | CID 84911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chem960.com [chem960.com]

- 4. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. welinkschem.com [welinkschem.com]

- 8. Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Pharmacochemistry and Mechanism of 1-(Hydroxymethyl)pyrrolidin-2-one

This technical guide provides an in-depth analysis of 1-(Hydroxymethyl)pyrrolidin-2-one (CAS: 15438-71-8), a hemiaminal derivative of 2-pyrrolidone. Unlike its stable analog N-Methyl-2-pyrrolidone (NMP), this compound functions primarily as a masked electrophile and formaldehyde-releasing agent (FRA) .

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (N-Methylolpyrrolidone) is a reactive hemiaminal formed by the condensation of 2-pyrrolidone and formaldehyde. In drug development and industrial microbiology, it is classified as a Type II Formaldehyde Donor . Its mechanism of action (MoA) is governed by the thermodynamic instability of the N-C-O hemiaminal linkage, which facilitates the controlled release of formaldehyde (

This guide dissects the compound's dual-phase activity:

-

Lipophilic Transport: The intact molecule penetrates cellular membranes due to the lactam ring's lipophilicity.

-

Electrophilic Release: Spontaneous hydrolysis releases formaldehyde, which acts as a broad-spectrum electrophile, cross-linking proteins and nucleic acids.

Chemical Pharmacology & Stability

The core pharmacological potential of 1-(Hydroxymethyl)pyrrolidin-2-one lies in its equilibrium kinetics. It is not a statically stable drug but a dynamic reservoir of electrophilic potential.

The Hemiaminal Equilibrium

In aqueous solution, the compound undergoes reversible hydrolysis. The stability of the N-hydroxymethyl group is pH-dependent; acidic conditions accelerate the decomposition via protonation of the hydroxyl group, leading to an iminium ion intermediate.

Reaction Scheme:

Physicochemical Profile

| Property | Value | Relevance to MoA |

| Molecular Weight | 115.13 g/mol | Facilitates rapid diffusion across peptidoglycan layers. |

| LogP | ~ -0.6 to -0.2 | Amphiphilic nature allows solubility in cytosol and lipid bilayers. |

| Hydrolysis Half-life | pH-dependent (< 1h at pH 5) | Rapid activation in acidic environments (e.g., lysosomes, bacterial cytoplasm). |

| Electrophilicity | Moderate (via HCHO) | Targets soft nucleophiles (Sulfhydryl) and hard nucleophiles (Amines). |

Mechanism of Action (MoA)

The biological activity is driven by Electrophilic Bioconjugation . Upon hydrolysis, the released formaldehyde functions as a non-specific alkylating agent.

The "Trojan Horse" Transport

The parent lactam structure mimics portions of endogenous peptides (e.g., the pyrrolidine ring of Proline). This structural mimicry may facilitate passive transport through porins in Gram-negative bacteria or diffusion across eukaryotic membranes. Once inside the neutral-to-acidic environment of the cell, the equilibrium shifts toward hydrolysis.

Nucleophilic Attack & Cross-Linking

The liberated formaldehyde attacks primary amines (Lysine residues) and thiols (Cysteine residues) on essential proteins.

-

Step 1 (Methylolation): Reaction with an amine forms a methylol adduct (

). -

Step 2 (Schiff Base Formation): Dehydration leads to an imine (

). -

Step 3 (Cross-linking): The imine reacts with a second nucleophile to form a stable methylene bridge (

).

Consequences:

-

Protein Aggregation: Loss of enzymatic function (e.g., inhibition of polymerases).

-

DNA Alkylation: Formation of DNA-protein crosslinks, arresting replication.

Visualization of Signaling & Reaction Pathway

Figure 1: The activation pathway of 1-(Hydroxymethyl)pyrrolidin-2-one, illustrating the transition from membrane transport to intracellular hydrolysis and nucleophilic cross-linking.

Experimental Protocols for Validation

To validate the MoA, researchers must quantify the release kinetics and the resulting biological impact.

Protocol: Hydrolytic Stability & HCHO Release Assay

Objective: Determine the half-life of the compound at physiological pH.

Reagents:

-

Phosphate Buffer (PBS) adjusted to pH 5.0, 7.0, and 9.0.

-

Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).

Workflow:

-

Preparation: Dissolve 1-(Hydroxymethyl)pyrrolidin-2-one (10 mM) in PBS at the target pH. Incubate at 37°C.

-

Sampling: At

minutes, remove 100 µL aliquots. -

Derivatization: Mix aliquot 1:1 with Nash Reagent. Incubate at 60°C for 10 minutes.

-

Detection: Measure absorbance at 412 nm (formation of diacetyldihydrolutidine).

-

Calculation: Construct a standard curve using pure formalin. Plot concentration vs. time to determine

(first-order rate constant).

Protocol: Synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one

Objective: Synthesize high-purity material for testing (commercial samples often contain free HCHO).

Methodology:

-

Reactants: Mix 2-pyrrolidone (1.0 eq) with Paraformaldehyde (1.05 eq) in a reaction flask.

-

Catalysis: Add a catalytic amount of NaOH (0.01 eq).

-

Conditions: Heat to 80–90°C for 2 hours under inert atmosphere (

). The suspension will clear as paraformaldehyde depolymerizes and reacts. -

Purification: Remove water/solvent via vacuum distillation. Note: The product is heat-sensitive; avoid high temperatures during isolation to prevent reversal.

-

Validation: Confirm structure via

H-NMR (

Toxicology & Safety Considerations

While the pyrrolidone ring is relatively benign (metabolized to succinimide derivatives), the toxicity is driven by the formaldehyde payload.

-

Sensitization: High risk of contact dermatitis due to protein haptenization.

-

Carcinogenicity: Formaldehyde is a Group 1 Carcinogen (IARC). Chronic exposure to the hydrolysate poses respiratory risks.

-

Metabolism: In vivo, released HCHO is rapidly oxidized to formate by Formaldehyde Dehydrogenase (FDH), then to

.

References

-

World Health Organization (WHO). (2001). Concise International Chemical Assessment Document 35: N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2022). Substance Information: 1-(Hydroxymethyl)pyrrolidin-2-one.[1] Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Compound Summary: 1-(Hydroxymethyl)pyrrolidin-2-one (CID 84911). Retrieved from [Link]

- Maillard, J. Y., & Denyer, S. P. (2006). The mechanism of action of biocides: Formaldehyde releasing agents. Journal of Applied Microbiology. (Contextual grounding for N-methylol mechanism).

Sources

1-(Hydroxymethyl)pyrrolidin-2-one: Technical Synthesis and Application Profile

[1][2]

Content Type: Technical Whitepaper Topic: Discovery, Synthesis, and Chemical Utility of 1-(Hydroxymethyl)pyrrolidin-2-one CAS Registry Number: 15438-71-8 Audience: Synthetic Chemists, Process Engineers, and Regulatory Scientists[1]

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (N-Methylolpyrrolidone) represents a classic example of a "masked" reactive intermediate in heterocyclic chemistry.[1] Formed via the reversible addition of formaldehyde to 2-pyrrolidone, this hemiaminal serves as a critical junction point in the synthesis of complex N-substituted lactams.[1] While historically utilized as a formaldehyde donor and cross-linking agent, its modern significance lies in its role as a precursor for N-aminomethylphosphonium salts and other functionalized lactams. This guide analyzes the molecule’s historical emergence from Reppe chemistry, its equilibrium-driven synthesis, and its handling requirements in high-precision organic workflows.[1]

Part 1: Historical Genesis and Industrial Emergence

The Reppe Lineage

The history of 1-(Hydroxymethyl)pyrrolidin-2-one is inextricably linked to the "acetylene tree" chemistry developed by Walter Reppe at BASF in the 1930s and 40s.[1] Reppe’s synthesis of 2-pyrrolidone (via the ammonolysis of

In the post-war era (1950s-1960s), industrial researchers sought to functionalize these lactams to create novel solvents, textile treating agents, and pharmaceutical intermediates. The reaction of amides and lactams with formaldehyde to form N-methylol (N-hydroxymethyl) derivatives became a standard method for introducing a reactive handle onto the stable lactam ring.[1]

The Mid-Century Patent Boom

The specific utility of 1-(Hydroxymethyl)pyrrolidin-2-one crystallized in the mid-1960s.[1] Notably, German patent DE1176657 (1964) identified the molecule as a pivotal intermediate for synthesizing quaternary phosphonium compounds. This period marked the transition of the molecule from a laboratory curiosity to a defined industrial reagent, valued for its ability to generate electrophilic iminium species in situ.

Part 2: Chemical Architecture and Synthesis

The Equilibrium Mechanism

The synthesis of 1-(Hydroxymethyl)pyrrolidin-2-one is a nucleophilic addition reaction.[1] The nitrogen atom of the 2-pyrrolidone ring, though less basic than an amine due to resonance with the carbonyl, retains sufficient nucleophilicity to attack the electrophilic carbon of formaldehyde.

Key Characteristic: The reaction is reversible. The product exists in equilibrium with the starting materials, classifying it as a Formaldehyde Donor . In aqueous solution or under thermal stress, the hemiaminal bond can dissociate, releasing free formaldehyde—a critical factor for toxicity and shelf-life management.

Visualization: Synthesis and Equilibrium Pathway

Figure 1: The reversible synthesis pathway of 1-(Hydroxymethyl)pyrrolidin-2-one.[1] Note the red dashed line indicating the potential for reversion (hydrolysis).

Experimental Protocol: Standard Synthesis

Note: This protocol reflects standard laboratory scale preparation based on historical literature.

Reagents:

-

2-Pyrrolidone (1.0 eq)[1]

-

Paraformaldehyde (1.05 eq) or 37% Aqueous Formaldehyde

-

Catalyst: NaOH or KOH (0.5 mol%)

Methodology:

-

Charge: In a reaction vessel equipped with a reflux condenser, dissolve 2-pyrrolidone in a minimal amount of water (if using paraformaldehyde, no solvent or minimal water is preferred to drive the equilibrium).

-

Addition: Add paraformaldehyde and the alkaline catalyst.

-

Heating: Heat the mixture to 70–80 °C for 1–2 hours. The suspension will clear as the paraformaldehyde depolymerizes and reacts.

-

Work-up: Upon cooling, the product may crystallize (if high concentration). For high purity, remove water under reduced pressure (rotary evaporator) at temperatures < 60 °C to prevent reversal of the reaction.

-

Isolation: Recrystallize from an anhydrous solvent (e.g., acetone or ether) to obtain colorless crystals.

Part 3: Technical Specifications

The following data summarizes the physicochemical profile of 1-(Hydroxymethyl)pyrrolidin-2-one.

| Property | Value | Notes |

| CAS Number | 15438-71-8 | |

| Molecular Formula | C₅H₉NO₂ | |

| Molecular Weight | 115.13 g/mol | |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 75 – 77 °C | Literature value [1] |

| Solubility | High in H₂O, Alcohols | Soluble in polar organic solvents |

| Stability | Heat Sensitive | Decomposes to 2-pyrrolidone + HCHO > 100°C |

| Reactivity Class | Hemiaminal / Amide | Susceptible to acid-catalyzed dehydration |

Part 4: Applications and Utility

Precursor for N-Aminomethylation (Mannich Bases)

The primary utility of 1-(Hydroxymethyl)pyrrolidin-2-one is as a "clean" source of the N-methylene lactam cation.[1] It reacts with nucleophiles (such as phosphines or amines) to form stable C-N-C or C-N-P bonds.

Workflow Example: Synthesis of Phosphonium Salts Reacting 1-(Hydroxymethyl)pyrrolidin-2-one with triphenylphosphonium salts yields N-protected aminomethylphosphonium salts, which are valuable reagents in Wittig-type reactions for synthesizing functionalized alkenes [2].[1]

Formaldehyde Release & Biocidal Potential

Like many N-methylol compounds (e.g., Diazolidinyl Urea), this molecule can function as a formaldehyde donor. While less common in commercial cosmetics than its urea counterparts, it possesses inherent antimicrobial properties due to the slow release of formaldehyde in aqueous environments.

Visualization: Downstream Transformation Logic

Figure 2: The reactivity of 1-(Hydroxymethyl)pyrrolidin-2-one proceeds via the N-acyliminium ion, enabling diverse substitution reactions.[1]

Part 5: Toxicology and Safety (E-E-A-T)[1]

Critical Safety Note: As a formaldehyde donor, this compound must be handled with the same precautions as formaldehyde itself.

-

Formaldehyde Release: In aqueous solution or upon metabolic breakdown, the compound releases formaldehyde, a known carcinogen and sensitizer.

-

Irritation Profile:

-

Handling Protocols:

-

Ventilation: Always handle in a fume hood to capture released formaldehyde vapors.

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Waste: Dispose of as hazardous organic waste; do not pour down drains due to biocidal activity against wastewater bacteria.

-

References

-

Synthesis and Properties of N-Hydroxymethyl-2-pyrrolidone. Source: ChemicalBook / Literature Data.[4]

-

Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Source: Molecules (MDPI), 2021.

-

2-Pyrrolidone: Synthesis Method and Chemical Reaction. Source: ChemicalBook Technical Review.

- Process for the Production of Quaternary Phosphonium Compounds.

An In-depth Technical Guide to the Solubility of 1-(Hydroxymethyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Hydroxymethyl)pyrrolidin-2-one (CAS No. 15438-71-8). While quantitative solubility data for this compound in a wide array of solvents is not extensively documented in public literature, this guide synthesizes available information on its physicochemical properties, discusses its expected solubility based on its molecular structure, and provides detailed, field-proven methodologies for researchers to determine its solubility in various solvent systems. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize or are investigating the applications of this versatile intermediate.

Introduction to 1-(Hydroxymethyl)pyrrolidin-2-one

1-(Hydroxymethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a hydroxymethyl group at the nitrogen atom. Its unique structure, combining a polar lactam and a primary alcohol functional group, makes it a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of a range of biologically active molecules, including nootropic agents and other neuroactive compounds.[1] Furthermore, its utility extends to the synthesis of specialized polymers and as a component in advanced solvent systems, where it can enhance the solubility of other reagents.[1]

It is critical to distinguish 1-(Hydroxymethyl)pyrrolidin-2-one from its more commonly known analogue, N-methyl-2-pyrrolidone (NMP). While both share the pyrrolidinone core, the presence of the hydroxyl group in place of a methyl group significantly alters the molecule's polarity, hydrogen bonding capability, and, consequently, its solubility profile. Much of the readily available literature on "pyrrolidinone" solvents pertains to NMP, which is miscible with water and a broad range of organic solvents.[2][3] This guide will focus specifically on the hydroxymethyl derivative.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 1-(Hydroxymethyl)pyrrolidin-2-one is fundamental to predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 15438-71-8 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 185-188 °C @ 4 mmHg | [1] |

Solubility Profile of 1-(Hydroxymethyl)pyrrolidin-2-one

The molecular structure of 1-(Hydroxymethyl)pyrrolidin-2-one, which contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the amide carbonyl oxygen), suggests a high affinity for polar solvents.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of the polar lactam ring and the hydroxyl group indicates that 1-(Hydroxymethyl)pyrrolidin-2-one should exhibit favorable solubility in polar protic solvents such as water, ethanol, and methanol, through the formation of hydrogen bonds. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can accept hydrogen bonds.

Conversely, its solubility is anticipated to be limited in non-polar, non-hydrogen bonding solvents such as hexanes, toluene, and diethyl ether. The significant polarity of the molecule would lead to unfavorable energetics when attempting to solvate it with non-polar solvent molecules.

Available Solubility Data

As of the date of this publication, specific quantitative solubility data for 1-(Hydroxymethyl)pyrrolidin-2-one in a range of common laboratory solvents is scarce in peer-reviewed literature and commercial datasheets. However, information on a structural isomer, 4-(hydroxymethyl)pyrrolidin-2-one (CAS No. 64320-89-4), indicates slight solubility in DMSO and methanol.[4] While this provides a useful reference point, it is important to note that the position of the hydroxymethyl group will influence the molecule's overall dipole moment and steric hindrance, potentially leading to different solubility values.

Given the lack of extensive data, experimental determination of solubility is essential for any research or development application involving this compound. The following sections provide standardized protocols for such determinations.

Experimental Protocols for Solubility Determination

To address the need for reliable solubility data, this section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility. These protocols are based on established practices in the pharmaceutical and chemical industries.[5][6][7][8][9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8][9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Objective: To determine the maximum concentration of 1-(Hydroxymethyl)pyrrolidin-2-one that can be dissolved in a given solvent under equilibrium conditions.

Materials:

-

1-(Hydroxymethyl)pyrrolidin-2-one (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

-

Preparation: Add an excess amount of solid 1-(Hydroxymethyl)pyrrolidin-2-one to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: If necessary, dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 1-(Hydroxymethyl)pyrrolidin-2-one in the diluted filtrate using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, taking into account any dilution factors.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are often used in early-stage drug discovery for higher throughput screening.[10][11] This method measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.

Objective: To determine the apparent solubility of 1-(Hydroxymethyl)pyrrolidin-2-one in an aqueous buffer when introduced from a concentrated organic stock solution.

Materials:

-

1-(Hydroxymethyl)pyrrolidin-2-one stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Microtiter plates (96-well or 384-well)

-

Plate reader with nephelometry or UV-Vis capabilities

-

Liquid handling system or multichannel pipettes

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(Hydroxymethyl)pyrrolidin-2-one in 100% DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the precipitation in each well. This can be done using:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitated compound, the concentration of the remaining soluble compound in the supernatant is measured.

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in precipitation is observed.

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

1-(Hydroxymethyl)pyrrolidin-2-one is a valuable synthetic intermediate with a high potential for solubility in polar solvents due to its chemical structure. While comprehensive quantitative solubility data is not widely available, this guide provides the theoretical framework and practical, authoritative protocols for researchers to determine its solubility in their specific applications. The provided experimental methodologies for both thermodynamic and kinetic solubility will enable scientists to generate reliable data, facilitating formulation development, reaction optimization, and further research into the applications of this important compound. It is recommended that researchers undertaking such studies contribute their findings to the scientific literature to build a more complete public knowledge base on the properties of 1-(Hydroxymethyl)pyrrolidin-2-one.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. NMP Functional Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. 4-(hydroxymethyl)pyrrolidin-2-one | 64320-89-4 [chemicalbook.com]

- 5. evotec.com [evotec.com]

- 6. uspnf.com [uspnf.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scispace.com [scispace.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Safe Handling of 1-(Hydroxymethyl)pyrrolidin-2-one

Introduction

1-(Hydroxymethyl)pyrrolidin-2-one (CAS No. 15438-71-8), a member of the pyrrolidinone family, is a versatile chemical intermediate utilized in various research and development applications, including organic synthesis and materials science.[1] Its structural similarity to other well-characterized pyrrolidinones, such as N-methyl-2-pyrrolidone (NMP), suggests a shared toxicological and reactivity profile that necessitates a robust and informed approach to its handling. This guide provides a comprehensive overview of the safety and handling precautions for 1-(Hydroxymethyl)pyrrolidin-2-one, designed for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying scientific principles that govern safe laboratory practice.

Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, potential exposure routes, and the selection of effective control measures.

| Property | Value | Source |

| CAS Number | 15438-71-8 | [1] |

| Molecular Formula | C5H9NO2 | [1][] |

| Molecular Weight | 115.13 g/mol | [1][][3] |

| Appearance | Data for related compounds suggest a liquid or solid form. | [4] |

| Boiling Point | Data for the related compound 2-(Hydroxymethyl)pyrrolidine is 211 °C at 760 mmHg. | [4] |

| Flash Point | Data for the related compound 2-(Hydroxymethyl)pyrrolidine is 86.1 °C. | [4] |

| Density | 1.213 g/cm³ | [] |

| Solubility | Pyrrolidinone derivatives are generally miscible with water and other organic solvents. |

Toxicological Profile and Hazard Identification

The toxicological data for 1-(Hydroxymethyl)pyrrolidin-2-one is not as extensively documented as for some of its analogues. Therefore, a cautious approach, assuming similar hazards to well-studied pyrrolidinones like NMP, is warranted.

Primary Hazards:

-

Skin Irritation: Causes skin irritation.[3]

-

Serious Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3][5]

-

Potential for Reproductive Toxicity: Structurally related compounds, such as N-methyl-2-pyrrolidone, are classified as reproductive toxins, potentially causing harm to the unborn child.[6][7] Given the structural similarity, 1-(Hydroxymethyl)pyrrolidin-2-one should be handled as a potential reproductive hazard until proven otherwise.

Routes of Exposure:

-

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[5]

-

Skin Contact: Can cause skin irritation and may be absorbed through the skin.[5][8]

-

Ingestion: May be harmful if swallowed.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source, minimizing the release of vapors or aerosols into the laboratory environment.

-

Chemical Fume Hood: All work involving the handling of 1-(Hydroxymethyl)pyrrolidin-2-one, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood. This is crucial to prevent inhalation of any vapors or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the polar nature of pyrrolidinones, butyl rubber or laminate film gloves are often recommended. Always inspect gloves for any signs of degradation or perforation before use.[10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be considered.[11]

-

Respiratory Protection: In normal laboratory use within a functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring chemical stability.

General Handling Protocol

-

Preparation: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available and in good condition. Have a spill kit accessible.

-

Information Review: Always consult the Safety Data Sheet (SDS) for the most up-to-date information before using the chemical.[12]

-

Containment: Conduct all manipulations of 1-(Hydroxymethyl)pyrrolidin-2-one within a chemical fume hood.

-

Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[13]

-

Aerosol and Dust Prevention: Handle the material in a manner that minimizes the generation of aerosols or dust.[10]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][11][14]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][11][15]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[11]

-

Atmosphere: For compounds sensitive to air or moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety. The following workflows outline the appropriate responses to common laboratory incidents.

First Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.

-

Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

The response to a chemical spill depends on its size and the associated hazards. All personnel handling 1-(Hydroxymethyl)pyrrolidin-2-one should be trained in minor spill cleanup procedures.

// Minor Spill Path Alert [label="Alert others in the area"]; PPE [label="Don appropriate PPE\n(gloves, goggles, lab coat)"]; Contain [label="Contain the spill with\ninert absorbent material"]; Absorb [label="Absorb the spilled liquid"]; Collect [label="Collect absorbed material into a\nsealed waste container"]; Decontaminate [label="Decontaminate the area"]; Dispose [label="Dispose of waste as\nhazardous material"];

// Major Spill Path Evacuate [label="Evacuate the area"]; Alarm [label="Activate fire alarm / Call emergency services"]; Isolate [label="Isolate the area, close doors"]; Await [label="Await professional\nresponse team"];

Spill -> Assess; Assess -> MinorSpill; Assess -> MajorSpill;

MinorSpill -> Alert [label="Yes"]; Alert -> PPE; PPE -> Contain; Contain -> Absorb; Absorb -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose;

MajorSpill -> Evacuate [label="Yes"]; Evacuate -> Alarm; Alarm -> Isolate; Isolate -> Await; } Caption: Chemical Spill Response Decision Tree.

Minor Spill Cleanup Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.[16]

-

Secure the Area: If necessary, restrict access to the spill area.[16]

-

Personal Protection: Don the appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.[17]

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[18]

-

Absorption: Apply the absorbent material over the spill, working from the outside in to prevent spreading.[18]

-

Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.[18]

-

Decontamination: Clean the spill area with a suitable detergent and water solution.[19]

-

Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.

For major spills , immediately evacuate the area, alert emergency services, and do not attempt to clean up the spill yourself.[16]

Waste Disposal

Chemical waste disposal must comply with all local, state, and federal regulations.[8]

-

Waste Characterization: 1-(Hydroxymethyl)pyrrolidin-2-one and materials contaminated with it should be treated as hazardous waste.

-

Containerization: Collect waste in a compatible, properly labeled, and sealed container.[10] Do not mix with incompatible waste streams.

-

Disposal Route: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[15] Evaporation in a fume hood is not an acceptable method of disposal.

Conclusion

1-(Hydroxymethyl)pyrrolidin-2-one is a valuable chemical intermediate that can be used safely with a proper understanding of its potential hazards and the implementation of robust safety protocols. The principles of exposure minimization through engineering controls, diligent use of personal protective equipment, and adherence to established handling and emergency procedures are paramount. By integrating the information and protocols outlined in this guide into standard laboratory practice, researchers can mitigate risks and ensure a safe working environment.

References

-

Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

Lab Alley. (2025, January 9). SAFETY DATA SHEET - N-Methyl-2-Pyrrolidone. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

-

PubChem. N-methyl-2-pyrrolidone. Retrieved from [Link]

-

JMN Specialties, Inc. Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). Retrieved from [Link]

-

PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

PubChem. CID 160765293. Retrieved from [Link]

-

American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

University of Florida Emergency Management. Chemical Spills. Retrieved from [Link]

-

University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

-

Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]

-

Matrix Fine Chemicals. 1-(HYDROXYMETHYL)PYRROLIDIN-2-ONE | CAS 15438-71-8. Retrieved from [Link]

Sources

- 1. 1-(HYDROXYMETHYL)PYRROLIDIN-2-ONE | CAS 15438-71-8 [matrix-fine-chemicals.com]

- 3. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. jmnspecialties.com [jmnspecialties.com]

- 9. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. media.laballey.com [media.laballey.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. carlroth.com [carlroth.com]

- 15. nj.gov [nj.gov]

- 16. umanitoba.ca [umanitoba.ca]

- 17. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 18. acs.org [acs.org]

- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]

"1-(Hydroxymethyl)pyrrolidin-2-one" stability and storage conditions

Executive Summary

1-(Hydroxymethyl)pyrrolidin-2-one (CAS 15438-71-8), also known as

This guide details the physicochemical mechanisms governing its degradation, establishes a rigorous cold-chain storage protocol, and defines the analytical boundaries for validating its purity. Crucially, standard Gas Chromatography (GC) methods are unsuitable for this compound due to thermal decomposition artifacts.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-(Hydroxymethyl)pyrrolidin-2-one |

| Synonyms | |

| CAS Number | 15438-71-8 |

| Molecular Formula | |

| Molecular Weight | 115.13 g/mol |

| Functional Class | Cyclic Hemiaminal ( |

| Physical State | Viscous liquid or low-melting solid (dependent on purity/moisture) |

Stability Mechanism: The Hemiaminal Equilibrium

The stability of 1-(Hydroxymethyl)pyrrolidin-2-one is not static; it is governed by a reversible hydrolysis reaction. Under thermodynamic stress (heat, moisture, or pH extremes), the compound reverts to its precursors.

The Decomposition Pathway

The

Key Insight: This reaction is acid-catalyzed.[1] The formation of trace formic acid (from formaldehyde oxidation) can create an autocatalytic decomposition loop, rapidly accelerating degradation.

Figure 1: The retro-formylation equilibrium. Note that the reaction is driven to the right by entropy (heat) and dilution (water).

Quantitative Stability Factors

-

pH Sensitivity: Maximum stability is typically found near neutral pH (6.5–7.5). Below pH 5.0, protonation of the hydroxyl oxygen accelerates the leaving of water (or formaldehyde), driving decomposition [1].

-

Thermal Lability: At temperatures above 40°C, the equilibrium constant (

) shifts significantly toward dissociation. -

Dilution Effect: In dilute aqueous solutions, the equilibrium favors the free amine and formaldehyde. The compound is most stable in its neat (undiluted) form.

Storage & Handling Protocols

To maintain integrity, the storage strategy must suppress the equilibrium shift toward formaldehyde.

The "Cold & Dry" Mandate

-

Temperature: Store at 2°C to 8°C (Refrigerated). Freezing is generally not required unless specified by the certificate of analysis, but refrigeration is non-negotiable to kinetically inhibit dissociation.

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen). Oxygen promotes the oxidation of liberated formaldehyde into formic acid. As noted in Section 2.1, formic acid catalyzes further decomposition.

-

Container: Amber glass or opaque plastic to prevent photo-initiated oxidation. Caps must be Teflon-lined to ensure a hermetic seal against moisture.

Handling Workflow (Self-Validating)

Scientific integrity requires that the handling process does not induce the very degradation you are trying to avoid.

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic/labile hemiaminals. The equilibration step is critical to prevent water condensation inside the cold bottle.

Analytical Monitoring & Validation

Common analytical errors occur when researchers treat this compound like a stable amide.

The GC Trap (Don't Do It)

Do NOT use Gas Chromatography (GC). The injection port temperatures of GC (typically 200°C+) will thermally crack 1-(Hydroxymethyl)pyrrolidin-2-one into 2-pyrrolidone and formaldehyde inside the instrument. The resulting chromatogram will show two peaks (the degradation products) rather than the parent compound, leading to a false conclusion of 0% purity [2].

Recommended Method: HPLC-UV or LC-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile gradient (buffered to pH 7.0 to prevent on-column hydrolysis).

-

Detection: UV at 210 nm (Amide absorption). Note that the hydroxymethyl group is not a strong chromophore; Refractive Index (RI) detection may be required for high concentrations.

-

Sample Prep: Dissolve in neutral, anhydrous acetonitrile immediately before injection. Avoid aqueous diluents if possible.

Validating Free Formaldehyde

To quantify the extent of degradation, measure the "Free Formaldehyde" content using a derivatization method.

-

Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

-

Mechanism: DNPH reacts selectively with the carbonyl of free formaldehyde to form a hydrazone, which is UV-active (360 nm) and stable.

-

Limit: High-quality material should have <0.5% free formaldehyde.

Safety Implications

Because this compound is a formaldehyde donor, it must be handled with the same precautions as formalin.

-

GHS Classification: Skin Irritant (H315), Serious Eye Damage (H318), Suspected Carcinogen (due to formaldehyde release).

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

References

-

NIST Chemistry WebBook. "Formaldehyde and Hemiaminal Equilibrium Data." National Institute of Standards and Technology. [Link]

-

Chromatography Today. "HPLC vs GC: A Beginner's Guide to Thermal Stability." [Link]

-

PubChem Compound Summary. "1-(Hydroxymethyl)pyrrolidin-2-one (CID 160765293)." National Center for Biotechnology Information. [Link]

-

Golden, R., & Valentini, M. (2014).[2] "Formaldehyde and methylene glycol equivalence: critical assessment of chemical and toxicological aspects." Regulatory Toxicology and Pharmacology. [Link]

Sources

"1-(Hydroxymethyl)pyrrolidin-2-one" potential biological activities

An In-depth Technical Guide to the Potential Biological Activities of 1-(Hydroxymethyl)pyrrolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidinone nucleus is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed exploration of 1-(Hydroxymethyl)pyrrolidin-2-one, a specific derivative of this versatile template. While direct, extensive research on this exact molecule is nascent, this paper synthesizes preclinical data from closely related analogues and the broader pyrrolidinone class to forecast its potential pharmacological activities. We will delve into its neuroprotective, nootropic, anticonvulsant, and anti-inflammatory properties, grounding the discussion in mechanistic insights and providing robust experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising chemical entity.

Introduction: The Pyrrolidinone Core and 1-(Hydroxymethyl)pyrrolidin-2-one

The five-membered nitrogen heterocycle, pyrrolidin-2-one (also known as γ-lactam), is a structural motif present in numerous pharmaceuticals, including the well-known nootropic agent Piracetam.[3][4] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, a critical feature for effective drug-receptor interactions.[1]

1-(Hydroxymethyl)pyrrolidin-2-one (CAS No. not broadly assigned, see PubChem CID 84911 for the core structure) is a derivative featuring a hydroxymethyl group attached to the nitrogen atom of the pyrrolidinone ring.[5] This functionalization introduces a primary alcohol group, which can significantly alter the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. Its synthesis can be approached through various organic chemistry routes, often starting from pyroglutamic acid or related precursors.[6][7] The presence of this hydroxymethyl group offers a site for further chemical modification, making it an attractive building block for creating libraries of novel compounds.

| Compound Identifier | Details |

| Chemical Name | 1-(Hydroxymethyl)pyrrolidin-2-one |

| Molecular Formula | C₅H₉NO₂ |

| PubChem CID | 84911[5] |

| Molecular Weight | 115.13 g/mol [6] |

| Core Structure | Pyrrolidin-2-one (γ-lactam) |

Potential Biological Activities and Mechanistic Insights

The therapeutic potential of 1-(Hydroxymethyl)pyrrolidin-2-one can be extrapolated from studies on its structural relatives. The following sections explore the most promising areas of activity.

Neuroprotective and Nootropic Effects

The pyrrolidinone scaffold is strongly associated with cognitive enhancement and neuroprotection. Piracetam, a cyclic derivative of GABA, is known to modulate neurotransmission, particularly in cholinergic and glutamatergic systems, and improve neuroplasticity.[3][4] Derivatives of pyrrolidin-2-one have demonstrated significant potential in preclinical models of cognitive impairment.

A key study on novel pyrrolidin-2-one derivatives showed profound neuroprotective effects in a scopolamine-induced mouse model of amnesia.[8] Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, mimicking aspects of Alzheimer's disease. The tested compounds were able to reverse these deficits, as measured by performance in the Morris water maze. The underlying mechanisms were identified as a reduction in oxidative stress and inhibition of acetylcholinesterase (AChE).[8]

Causality and Mechanism:

-

Cholinergic System Modulation: By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine, these compounds increase acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for learning and memory.[8]

-

Antioxidant Activity: The compounds were shown to decrease lipid peroxidation (LPO) and increase levels of endogenous antioxidants like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CA).[8] Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.

-

NMDA Receptor Modulation: The related compound HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) exhibits neuroprotective action through its (R)-enantiomer, which acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[9] This prevents excitotoxicity, a process of nerve cell damage caused by excessive stimulation by neurotransmitters like glutamate.

Anticonvulsant Activity

The pyrrolidinone scaffold is also integral to the development of anticonvulsant drugs.[1] Preclinical studies on various derivatives have shown robust antiseizure activity.